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A Comparative Guide to Stationary Phases for
Dapagliflozin Impurity Separation
The selection of an appropriate stationary phase is a critical step in the development of a

robust HPLC method for the separation of Dapagliflozin and its impurities. The chemical and

physical properties of the stationary phase dictate the selectivity and resolution of the

chromatographic separation. This guide provides a comparison of different stationary phases

used for the analysis of Dapagliflozin impurities, supported by experimental data from various

studies.

Principles of Stationary Phase Selection
High-performance liquid chromatography (HPLC) is a cornerstone technique for impurity

profiling in pharmaceuticals.[1] The choice of the stationary phase is paramount for achieving

the desired selectivity and resolution between the active pharmaceutical ingredient (API) and

its impurities.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation

for Dapagliflozin and its impurities, primarily utilizing silica-based bonded phases.[3][4][5][6][7]

[8][9] The key characteristics of a stationary phase that influence separation include the type of

bonded phase (e.g., C18, C8, Phenyl), end-capping, carbon load, particle size, and pore size.

[2]
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The following table summarizes the performance of different stationary phases for the

separation of Dapagliflozin and its impurities based on published methods. It is important to

note that direct comparison is challenging as other chromatographic parameters (e.g., mobile

phase, gradient program) vary between studies. However, this compilation provides valuable

insights into the applicability of various stationary phases.
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Stationary
Phase

Column
Dimensions

Mobile Phase
Key Findings
& Performance
Data

Reference

Hypersil BDS

C18

250 mm x 4.6

mm, 5 µm

Gradient: Mobile

Phase A (Buffer

pH 6.5) and

Mobile Phase B

(Acetonitrile:Wat

er 90:10)

Successfully

separated

Dapagliflozin

from six

impurities (A, B,

C, D, E, and F)

with good

resolution.

Retention times

were 16.95 min

for Dapagliflozin

and ranged from

2.72 to 34.36 min

for the impurities.

BDS Hypersil

C18

250 mm x 4.6

mm, 5 µm

Gradient: Water

and Acetonitrile

A sensitive

method for the

determination of

Dapagliflozin, its

alpha isomer,

and starting

material in the

presence of

major

degradation

products. Fifteen

impurities were

detected.[10][11]

[10][11]

YMC ODS A C-

18

150 mm x 4.6

mm

Isocratic:

Acetonitrile:Wate

r (50:50 v/v)

All degradation

impurities were

well separated.

Dapagliflozin is

more sensitive to

[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://scispace.com/pdf/qualitative-and-quantitative-determination-of-dapagliflozin-26v0nf75.pdf
https://www.researchgate.net/publication/369396887_Qualitative_and_Quantitative_Determination_of_Dapagliflozin_Propanediol_Monohydrate_and_Its_Related_Substances_and_Degradation_Products_Using_LC-MS_and_Preparative_Chromatography_Methods
https://scispace.com/pdf/qualitative-and-quantitative-determination-of-dapagliflozin-26v0nf75.pdf
https://www.researchgate.net/publication/369396887_Qualitative_and_Quantitative_Determination_of_Dapagliflozin_Propanediol_Monohydrate_and_Its_Related_Substances_and_Degradation_Products_Using_LC-MS_and_Preparative_Chromatography_Methods
https://www.researchgate.net/publication/383703342_STRUCTURAL_CHARACTERIZATION_OF_FORCED_DEGRADATION_IMPURITY_OF_DAPAGLIFLOZIN
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acid and alkali

degradation.[7]

Kromasil 100-5-

C8

100 mm x 4.6

mm

Isocratic:

Acetonitrile:Wate

r (52:48 v/v)

A stability-

indicating

method where

the drug was

found to be

stable under

photolytic,

thermal, neutral,

alkaline, and

oxidative

conditions. The

retention time for

Dapagliflozin

was 1.67

minutes.[4]

[4]

Intersil ODS C18
250 mm x 4.6

mm, 5 µm

Isocratic:

Ammonium

dihydrogen

phosphate buffer

(pH 6.8) and

Methanol (65:35

v/v)

A simple and

precise method

for the

simultaneous

quantification of

Dapagliflozin and

Saxagliptin.[5]

[5]

Develosil ODS

HG-5 RP C18

150 mm x 4.6

mm, 5 µm

Isocratic:

Methanol:Phosp

hate buffer

(0.02M, pH 3.6)

(45:55% v/v)

A rapid, precise,

and accurate

method for the

estimation of

Dapagliflozin in

bulk and

marketed

formulations.[6]

[6]

Zorbax phenyl 50 mm x 3.0 mm,

1.8 µm

Isocratic:

Acetonitrile:Wate

r (70:30 v/v)

A stability-

indicating UPLC

method for the

[12]
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simultaneous

determination of

Dapagliflozin and

three of its

synthesis

impurities with

high sensitivity.

[12]

Cosmosil C18 Not Specified

Isocratic:

Methanol and

Water (85:15, pH

3)

A robust, precise,

and accurate

method suitable

for quantitative

and qualitative

assessments in

pharmaceutical

formulations.[3]

[3]

Agilent 55 TC C8

(2)
250 x 4.6 mm

Isocratic:

Methanol:Water

(70:30 v/v)

The method

showed good

resolution and a

reasonable

retention time for

Dapagliflozin.[8]

[8]

Peerless Basic

C18

250 mm x 4.6

mm, 5 µm

Isocratic:

Acetonitrile and

Water (90:10 v/v)

A simple and

accurate method

with a retention

time of 3.30 min

for Dapagliflozin.

[13]

Kromasil C18 250 mm x 4.6

mm, 5 µm

Isocratic:

Methanol and

Water (75:25 v/v)

A rapid and

reproducible

technique for the

analysis of

Dapagliflozin in

tablet formulation

with a retention

[9]
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time of 5.27 min.

[9]

Experimental Protocols
Below are detailed methodologies from key studies that highlight the different approaches to

Dapagliflozin impurity separation.

Method 1: Gradient Separation on Hypersil BDS C18[14]

Stationary Phase: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm)

Mobile Phase A: Buffer pH 6.5

Mobile Phase B: Acetonitrile:Water (90:10 v/v)

Gradient Program:

0–8 min: 75:25 (A:B)

8–12 min: 55:45 (A:B)

12–25 min: 55:45 (A:B)

25–35 min: 40:60 (A:B)

Flow Rate: 1 mL/min

Detection: UV at 245 nm

Method 2: Isocratic Separation on YMC ODS A C-18[7]

Stationary Phase: YMC ODS A C-18 (150mm x 4.6mm)

Mobile Phase: Acetonitrile:Water (50:50 v/v)

Flow Rate: 0.7 mL/min
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Detection: UV at 273 nm

Column Temperature: 35°C

Method 3: Isocratic Separation on Kromasil 100-5-C8[4]

Stationary Phase: Kromasil 100-5-C8 (100 mm × 4.6 mm)

Mobile Phase: Acetonitrile:Water (52:48 v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 224 nm

Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the separation of

Dapagliflozin impurities using HPLC.
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Sample and Standard Preparation

HPLC Analysis

Data Analysis
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Caption: General workflow for Dapagliflozin impurity analysis by HPLC.
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Conclusion
The choice of stationary phase for Dapagliflozin impurity separation is diverse, with C18

phases being the most frequently reported. The selection between C18, C8, and Phenyl

phases can influence the selectivity for specific impurities. For instance, phenyl columns can

offer alternative selectivity for aromatic compounds.[12] The data suggests that for

comprehensive impurity profiling, especially when dealing with a large number of process-

related impurities and degradation products, a high-resolution C18 column under gradient

conditions is often preferred.[10][11] For simpler assays or the separation of a few known

impurities, isocratic methods with either C18 or C8 columns can provide rapid and robust

results.[4][7][8][9] Ultimately, the optimal stationary phase must be selected based on the

specific requirements of the analysis, including the number and nature of the impurities to be

separated, and validated according to ICH guidelines.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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